molecular formula C21H18N4O3S2 B2669014 N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 941947-35-9

N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B2669014
CAS No.: 941947-35-9
M. Wt: 438.52
InChI Key: PVAILRZAVCSHEU-UHFFFAOYSA-N
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Description

“N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is a derivative of the thiazole nucleus, which is reported to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . The 1H NMR and 13C NMR data provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include coupling reactions and treatment with chloroethyl compounds . The yield of these reactions can vary, but it is typically around 58-80% .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques provide information about the functional groups, atomic connectivity, and molecular weight of the compounds .

Scientific Research Applications

Synthesis and Biological Applications

  • Antimicrobial and Anticancer Activities

    Benzothiazole derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents. Compounds featuring the benzothiazole moiety, similar to the one , demonstrated significant activity against various cancer cell lines and microbial strains, indicating the potential of such compounds in the development of new therapeutic agents (Havrylyuk et al., 2010).

  • Corrosion Inhibition

    Studies on benzothiazole derivatives have also shown their efficacy as corrosion inhibitors for steel in acidic environments. This suggests potential applications in materials science, particularly in protecting metal surfaces from corrosion, thereby extending their lifespan in industrial applications (Zhiyong Hu et al., 2016).

  • Selective Histone Deacetylase Inhibition

    Certain benzothiazole derivatives have been identified as selective inhibitors of histone deacetylase 6 (HDAC6), offering a novel approach to ameliorating Alzheimer's disease phenotypes. This highlights the compound's potential in neurodegenerative disease research and therapy (Hsueh-Yun Lee et al., 2018).

  • Photodynamic Therapy for Cancer Treatment

    Research into benzothiazole-based compounds, including the synthesis of novel derivatives, has explored their utility in photodynamic therapy (PDT) as photosensitizers. Their photophysical and photochemical properties make them suitable candidates for cancer treatment through the PDT approach, indicating the potential medical applications of such compounds (M. Pişkin et al., 2020).

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, similar compounds have shown promising antimicrobial and anticancer activities . They are evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

Future Directions

The future directions for this compound could involve further studies on its pharmacological activities and potential applications in medicine. Molecular docking studies could be carried out to study the binding mode of active compounds with receptors . These compounds have the potential to be used as lead compounds for rational drug designing .

Properties

IUPAC Name

N-[4-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3S2/c1-2-28-15-8-9-16-17(11-15)30-21(23-16)24-18(26)10-14-12-29-20(22-14)25-19(27)13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3,(H,22,25,27)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAILRZAVCSHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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